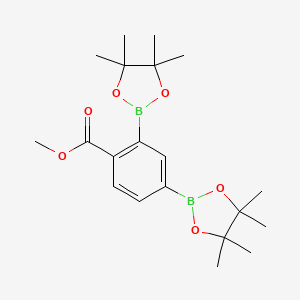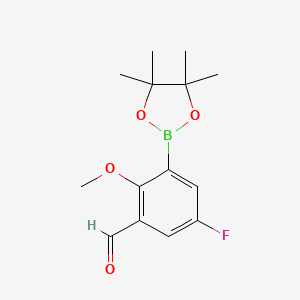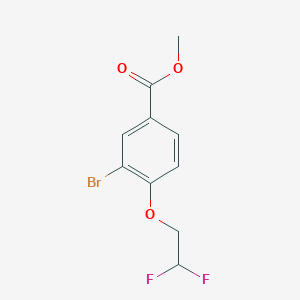![molecular formula C104H66N8 B8232848 2-[4-[3-[4-(cyanomethyl)phenyl]-5-[3,6,8-tris[3,5-bis[4-(cyanomethyl)phenyl]phenyl]pyren-1-yl]phenyl]phenyl]acetonitrile](/img/structure/B8232848.png)
2-[4-[3-[4-(cyanomethyl)phenyl]-5-[3,6,8-tris[3,5-bis[4-(cyanomethyl)phenyl]phenyl]pyren-1-yl]phenyl]phenyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’,2’‘’‘’‘,2’‘’‘’‘’-(Pyrene-1,3,6,8-tetrayltetrakis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))octaacetonitrile is a complex organic compound characterized by its unique structure, which includes a pyrene core and multiple terphenyl and acetonitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’,2’‘’‘’‘,2’‘’‘’‘’-(Pyrene-1,3,6,8-tetrayltetrakis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))octaacetonitrile typically involves multiple steps, including the functionalization of the pyrene core and the subsequent attachment of terphenyl and acetonitrile groups. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions and minimize the production costs while maintaining high product quality.
化学反応の分析
Types of Reactions
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’,2’‘’‘’‘,2’‘’‘’‘’-(Pyrene-1,3,6,8-tetrayltetrakis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))octaacetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrene core.
Substitution: Substitution reactions can occur at the terphenyl or acetonitrile groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized pyrene derivatives, while substitution reactions can produce a wide range of substituted compounds.
科学的研究の応用
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’,2’‘’‘’‘,2’‘’‘’‘’-(Pyrene-1,3,6,8-tetrayltetrakis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))octaacetonitrile has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in diagnostic imaging.
作用機序
The mechanism of action of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’,2’‘’‘’‘,2’‘’‘’‘’-(Pyrene-1,3,6,8-tetrayltetrakis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))octaacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or nucleic acids, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 1,3,6,8-tetrakis(phenyl)-pyrene
- 1,3,6,8-tetrakis(terphenyl)-pyrene
- 1,3,6,8-tetrakis(acetonitrile)-pyrene
Uniqueness
What sets 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’,2’‘’‘’‘,2’‘’‘’‘’-(Pyrene-1,3,6,8-tetrayltetrakis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))octaacetonitrile apart from these similar compounds is its combination of multiple terphenyl and acetonitrile groups attached to the pyrene core.
特性
IUPAC Name |
2-[4-[3-[4-(cyanomethyl)phenyl]-5-[3,6,8-tris[3,5-bis[4-(cyanomethyl)phenyl]phenyl]pyren-1-yl]phenyl]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H66N8/c105-45-37-67-1-17-75(18-2-67)83-53-84(76-19-3-68(4-20-76)38-46-106)58-91(57-83)99-65-100(92-59-85(77-21-5-69(6-22-77)39-47-107)54-86(60-92)78-23-7-70(8-24-78)40-48-108)96-35-36-98-102(94-63-89(81-29-13-73(14-30-81)43-51-111)56-90(64-94)82-31-15-74(16-32-82)44-52-112)66-101(97-34-33-95(99)103(96)104(97)98)93-61-87(79-25-9-71(10-26-79)41-49-109)55-88(62-93)80-27-11-72(12-28-80)42-50-110/h1-36,53-66H,37-44H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKKNVRMGALPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC(=CC(=C7)C8=CC=C(C=C8)CC#N)C9=CC=C(C=C9)CC#N)C1=CC(=CC(=C1)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)CC#N)C1=CC(=CC(=C1)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H66N8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1427.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
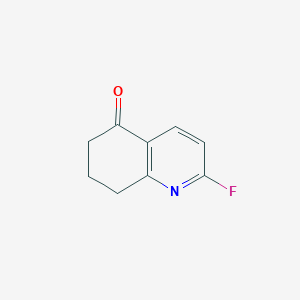
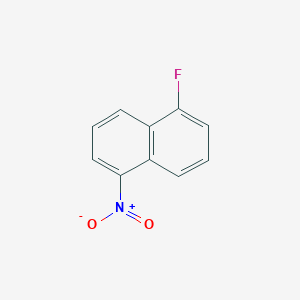
![sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B8232799.png)
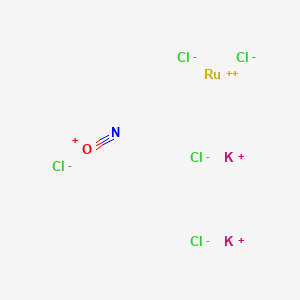
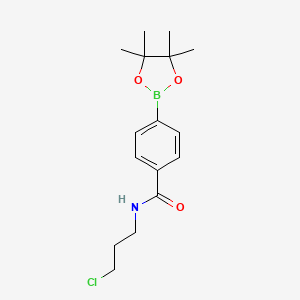
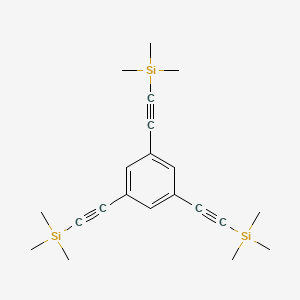
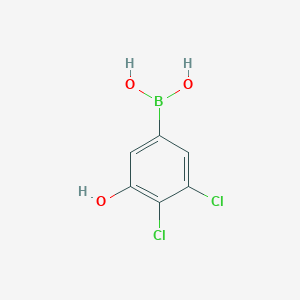
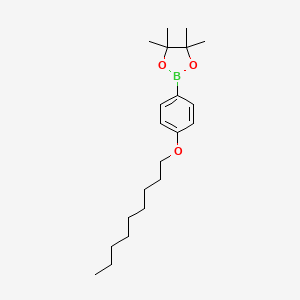
![(S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B8232825.png)
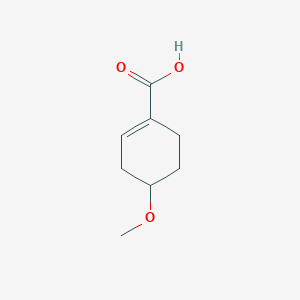
![2-[4-[3-[3,5-bis[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8232830.png)
